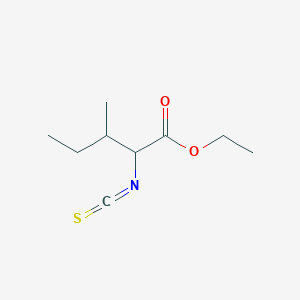![molecular formula C16H22O2Si2 B14599956 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) CAS No. 61157-20-8](/img/structure/B14599956.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enal substituents
Métodos De Preparación
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aldehyde groups to primary alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Compared to similar compounds, 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is unique due to its combination of a phenylene core with dimethylsilanediyl and prop-2-enal groups. Similar compounds include:
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone: This compound has a similar structure but with ethenone groups instead of prop-2-enal.
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid): This compound features prop-2-enoic acid groups instead of prop-2-enal.
Propiedades
Número CAS |
61157-20-8 |
|---|---|
Fórmula molecular |
C16H22O2Si2 |
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
2-[[4-[dimethyl(3-oxoprop-1-en-2-yl)silyl]phenyl]-dimethylsilyl]prop-2-enal |
InChI |
InChI=1S/C16H22O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-12H,1-2H2,3-6H3 |
Clave InChI |
BDMPOSMHAHBAMU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C=O)C(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



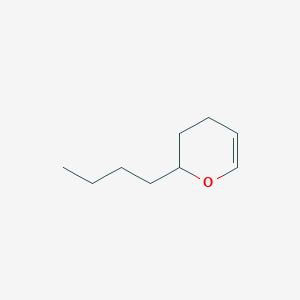


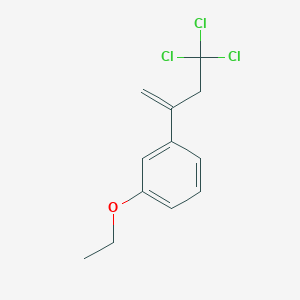
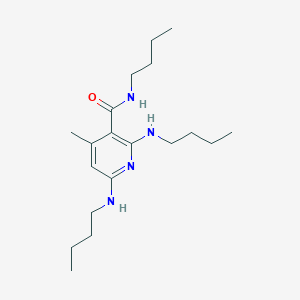

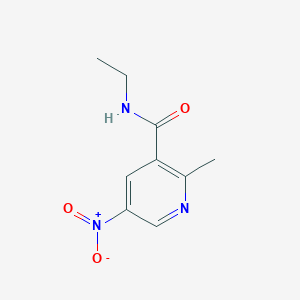
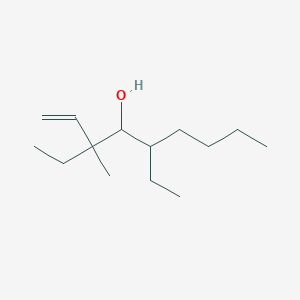
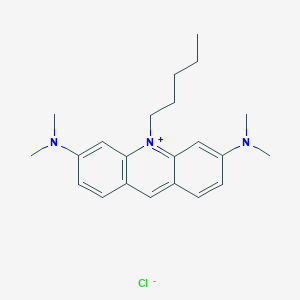

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

